2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of pyrrole, thiazole, and isoindoline moieties
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Pyrrole Moiety: The thiazole intermediate is then reacted with a pyrrole derivative, often through a nucleophilic substitution reaction.
Formation of the Isoindoline-1,3-dione Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride or a similar reagent to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the thiazole and pyrrole rings is particularly significant due to their known biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antiviral agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)isoindoline-1,3-dione: Lacks the thiazole ring, which may reduce its biological activity.
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)isoindoline-1,3-dione: Similar structure but without the ethyl linker, potentially affecting its reactivity and binding properties.
Uniqueness
The unique combination of pyrrole, thiazole, and isoindoline moieties in 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGHNXFHAZTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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